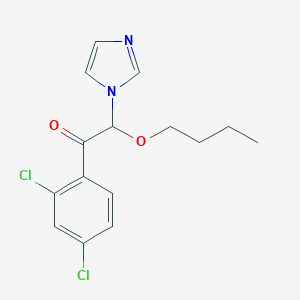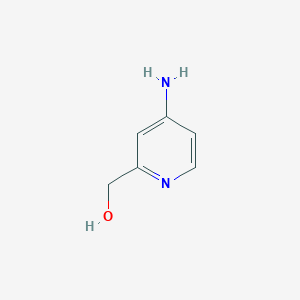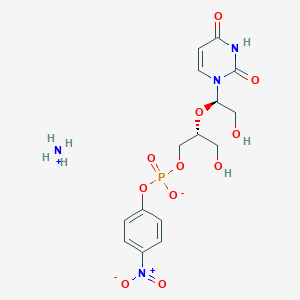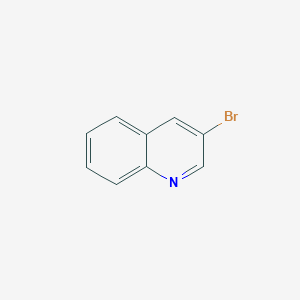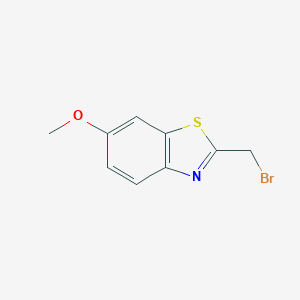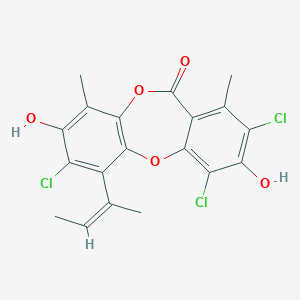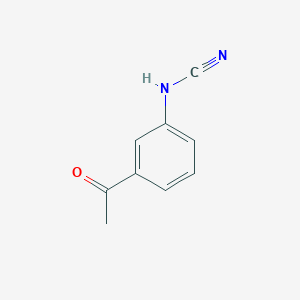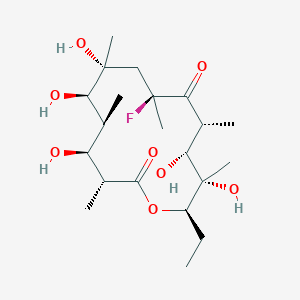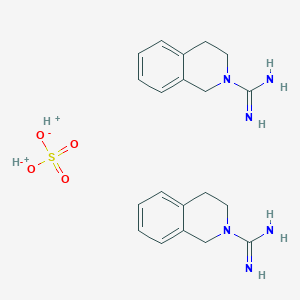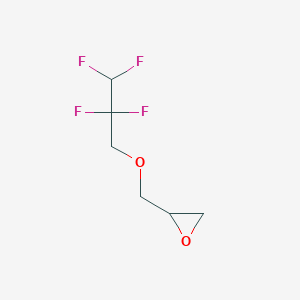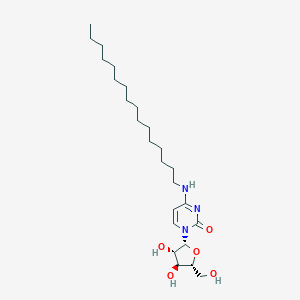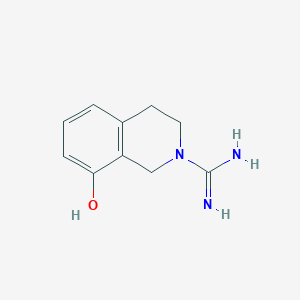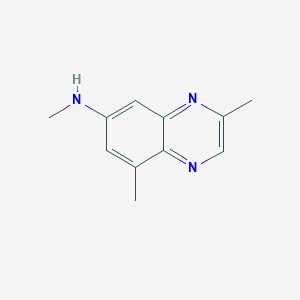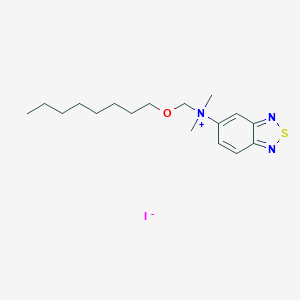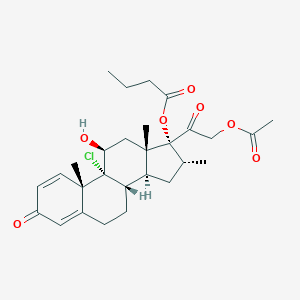
Icometasone enbutate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icometasone enbutate is a synthetic glucocorticoid and a derivative of dexamethasone. It is used as a topical treatment for inflammatory skin conditions such as eczema, psoriasis, and dermatitis. The purpose of
Mecanismo De Acción
Icometasone enbutate exerts its anti-inflammatory effects by binding to glucocorticoid receptors in cells. This leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes. Additionally, Icometasone enbutate has been shown to inhibit the migration of inflammatory cells to the site of inflammation.
Efectos Bioquímicos Y Fisiológicos
Icometasone enbutate has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the production of anti-inflammatory cytokines such as interleukin-10. Additionally, Icometasone enbutate has been shown to reduce the infiltration of inflammatory cells into the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Icometasone enbutate in lab experiments is its specificity for glucocorticoid receptors. This allows researchers to study the effects of glucocorticoid signaling in a controlled manner. However, one limitation of using Icometasone enbutate is its potential for off-target effects. This can lead to unintended consequences and make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on Icometasone enbutate. One area of interest is the development of new formulations for topical administration. This could improve the efficacy and safety of the drug. Another area of interest is the study of the long-term effects of Icometasone enbutate on skin health. This could provide insights into the mechanisms of skin aging and the development of skin diseases. Finally, there is a need for more research on the potential side effects of Icometasone enbutate and how to mitigate them. This could improve the safety and tolerability of the drug for patients.
Métodos De Síntesis
Icometasone enbutate is synthesized by the esterification of dexamethasone with enbutyl alcohol. The reaction is catalyzed by sulfuric acid and requires refluxing for several hours. The resulting product is purified by recrystallization from methanol.
Aplicaciones Científicas De Investigación
Icometasone enbutate has been extensively studied for its anti-inflammatory properties. It has been shown to be effective in reducing inflammation in animal models of skin inflammation. In addition, Icometasone enbutate has been used in clinical trials to treat various skin conditions such as atopic dermatitis, psoriasis, and eczema.
Propiedades
Número CAS |
103466-73-5 |
|---|---|
Nombre del producto |
Icometasone enbutate |
Fórmula molecular |
C28H37ClO7 |
Peso molecular |
521 g/mol |
Nombre IUPAC |
[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3/t16-,20+,21+,22+,25+,26+,27+,28+/m1/s1 |
Clave InChI |
OVTRPNSKIPQZEC-NJLPOHDGSA-N |
SMILES isomérico |
CCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)COC(=O)C |
SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
SMILES canónico |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Sinónimos |
9alpha-chloro-11beta,17alpha,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione, 17-butyrate, 21-acetate CL09 enbutate icometasone enbutate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



